molecular formula C15H12ClFN2O2S B6592365 3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide CAS No. 1956355-11-5

3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide

Cat. No.: B6592365
CAS No.: 1956355-11-5
M. Wt: 338.8 g/mol
InChI Key: BAMZQEIJYUXQNI-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonamide group, which is a common pharmacophore in many drugs due to its ability to enhance the solubility and bioavailability of the molecules.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of their function . Additionally, the indole moiety allows for interactions with proteins involved in cell signaling pathways, potentially modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . Furthermore, its impact on cellular metabolism includes the modulation of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit key metabolic enzymes, leading to changes in metabolite levels and energy production . Additionally, it can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that sequester the compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes . These localization patterns are essential for the compound’s ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The indole core can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide is unique due to the combination of its indole core and sulfonamide group, which imparts distinct biological activities and chemical properties. This combination allows for versatile applications in medicinal chemistry and biological research .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-methyl-1H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2S/c1-9-6-10-7-11(2-5-15(10)18-9)19-22(20,21)12-3-4-14(17)13(16)8-12/h2-8,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMZQEIJYUXQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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